1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic hybrid featuring a thieno[3,2-d]pyrimidine-2,4-dione core. Key structural attributes include:
- Position 3: An m-tolyl (meta-methylphenyl) substituent, enhancing lipophilicity and influencing receptor binding.
- Core scaffold: The thieno[3,2-d]pyrimidine-2,4-dione system, a bicyclic framework known for antimicrobial and enzyme-inhibitory properties .
This compound’s design leverages heterocyclic diversity to optimize bioactivity, particularly against bacterial pathogens.
Properties
CAS No. |
1226458-88-3 |
|---|---|
Molecular Formula |
C22H16N4O3S |
Molecular Weight |
416.46 |
IUPAC Name |
3-(3-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O3S/c1-14-6-5-9-16(12-14)26-21(27)19-17(10-11-30-19)25(22(26)28)13-18-23-20(24-29-18)15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
InChI Key |
WMOMGZJRDXZFHR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the formation of the thienopyrimidine core, and finally, the introduction of the phenyl and m-tolyl groups. Common reagents used in these steps include hydrazine derivatives, thioamides, and various aromatic aldehydes. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives with Oxadiazole Substituents
Example Compound: 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione .
- Structural Differences: Core: Thieno[2,3-d]pyrimidine (vs. 3,2-d fusion in the target compound), altering ring planarity and electronic distribution. Substituents: Dual oxadiazole groups (1,2,4-oxadiazole at position 1 and 1,3,4-oxadiazole at position 6) vs. the target’s single 1,2,4-oxadiazole.
- Bioactivity: Exhibited broad-spectrum antimicrobial activity against S. aureus, E. coli, and P. aeruginosa. MIC values for P. aeruginosa were lower than streptomycin in some analogs .
Thieno[2,3-d]pyrimidines with Imidazo[1,2-a]pyridine Substituents
Example Compound: 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione .
- Structural Differences :
- Position 6 : Imidazo[1,2-a]pyridine (a fused bicyclic system) vs. the target’s m-tolyl and oxadiazole groups.
- Bioactivity: Moderate activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. MIC against P. aeruginosa was <1 µg/mL, outperforming streptomycin .
- Limitations : Docking studies revealed poor binding to TrmD, suggesting alternative mechanisms (e.g., membrane disruption) .
Triazole-Containing Analogs
Example Compound : 4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Structural Differences: Core: 1,2,4-Triazole (vs. thienopyrimidine-dione in the target). Substituents: Thiophene and p-tolyl groups (vs. oxadiazole and m-tolyl).
- Bioactivity: Triazoles are associated with anticancer, antitubercular, and antiviral activities but show weaker antimicrobial efficacy compared to oxadiazole-thienopyrimidine hybrids .
- Advantage of Target Compound: The thienopyrimidine core combined with oxadiazole may offer superior target specificity and potency in bacterial models.
Key Data Tables
Table 1: Antimicrobial Activity of Selected Analogs vs. Target Compound
Table 2: Structural and Electronic Comparisons
*Estimated based on substituent properties.
Research Implications and Gaps
- Mechanistic Uncertainty: While oxadiazole-thienopyrimidine hybrids show promising MIC values, their exact targets (e.g., TrmD vs. membrane proteins) require clarification .
- Synthetic Versatility : Alkylation strategies (e.g., using chloroacetamides or benzyl chlorides) enable modular substituent introduction, as demonstrated in and .
Biological Activity
The compound 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic molecule that exhibits significant biological activity. This article reviews the biological properties of this compound, focusing on its anticancer potential and other pharmacological effects.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a thieno[3,2-d]pyrimidine core linked to a phenyl-substituted oxadiazole moiety. The unique combination of these structural elements is believed to contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds with thieno[3,2-d]pyrimidine and oxadiazole derivatives often display diverse biological activities, including:
- Anticancer Activity : Several studies have evaluated the anticancer potential of similar compounds using various cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal strains.
Case Studies
-
NCI Screening : The National Cancer Institute (NCI) conducted screening on related thieno[3,2-d]pyrimidine derivatives. Compounds were tested against a panel of 60 cancer cell lines. Results indicated variable cytotoxicity profiles depending on the specific structural modifications made to the core structure.
This table summarizes the growth inhibition percentages observed for selected compounds in various cancer cell lines at a concentration of .
Compound Cell Line Type % Growth Inhibition 3a Leukemia 89.22% 3b Lung 92.96% 3c Colon 101.09% 3d CNS 85.72% 3e Melanoma 76.74% - Mechanistic Insights : Studies suggest that the anticancer activity may be linked to the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, thienopyrimidine derivatives have been reported to inhibit STAT3 signaling, which is often dysregulated in cancers .
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial effects of oxadiazole derivatives. These compounds have demonstrated activity against various bacterial and fungal strains, suggesting potential applications in treating infections .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the thieno[3,2-d]pyrimidine core. The structure-activity relationship (SAR) has shown that modifications to the oxadiazole ring can significantly influence biological activity.
Synthetic Route Overview
- Formation of Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Oxadiazole Ring : The oxadiazole moiety is synthesized via condensation reactions with hydrazides and carboxylic acid derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
